molecular formula C11H17N3O2 B7926016 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone

Cat. No.: B7926016
M. Wt: 223.27 g/mol
InChI Key: CWJZHMGCSJNHLB-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is a tertiary amine derivative featuring a pyrazine ring substituted with an ethanone group and a hydroxyethyl-isopropyl-amino side chain. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.28 g/mol .

Properties

IUPAC Name

2-[2-hydroxyethyl(propan-2-yl)amino]-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-9(2)14(5-6-15)8-11(16)10-7-12-3-4-13-10/h3-4,7,9,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJZHMGCSJNHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines and α-diketones under acidic or basic conditions.

    Introduction of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions using ethylene oxide or ethylene glycol in the presence of a suitable catalyst.

    Incorporation of the Isopropylamino Group: The isopropylamino group can be introduced through reductive amination reactions using isopropylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and alcohols.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone and related pyrazine derivatives.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Solubility & Stability Notes
This compound (Target) C₁₁H₁₈N₂O₂ Hydroxyethyl-isopropyl-amino, pyrazine 210.28 Intermediate (likely) Moderate hydrophilicity; discontinued
2-(Methylamino)-1-(pyrazin-2-yl)ethanone C₇H₉N₃O Methylamino, pyrazine 151.17 Chemical synthesis intermediate Lower solubility in water; reactive amine group
2 Acetyl Pyrazine C₆H₆N₂O Acetyl, pyrazine 122.12 Flavoring agent (FEMA No. 3126) High volatility; used in food additives
2-[(3-Chloropyrazin-2-yl)amino]-1-(2-naphthyl)ethanone C₁₇H₁₃ClN₄O Chloropyrazine, naphthyl 324.76 Pharmaceutical research (e.g., antibacterials) Low solubility due to bulky naphthyl group
2-Acetyl-3-ethylpyrazine C₈H₁₀N₂O Acetyl, ethylpyrazine 150.18 Flavoring agent (nutty, roasted notes) Moderate volatility; hydrophobic ethyl chain

Key Findings:

Structural and Functional Differences: The target compound’s hydroxyethyl-isopropyl-amino group distinguishes it from simpler derivatives like 2 Acetyl Pyrazine (acetyl only) and 2-(Methylamino)-1-(pyrazin-2-yl)ethanone (methylamino). This substitution likely improves solubility in polar solvents compared to the purely lipophilic 2-Acetyl-3-ethylpyrazine . The chloropyrazine-naphthyl derivative (C₁₇H₁₃ClN₄O) has a significantly bulkier structure, which may hinder solubility but enhance binding affinity in biological targets (e.g., antibacterial applications) .

Application Context: 2 Acetyl Pyrazine and 2-Acetyl-3-ethylpyrazine are primarily used as flavoring agents due to their volatility and aroma profiles, whereas amino-substituted derivatives like the target compound and 2-(Methylamino)-1-(pyrazin-2-yl)ethanone are more suited for synthetic intermediates .

Reactivity and Synthesis: The methylamino derivative (C₇H₉N₃O) exhibits higher reactivity due to its simpler amine group, making it a versatile intermediate for further functionalization .

Biological Activity

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is a pyrazine derivative with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure characterized by a pyrazine ring, hydroxyethyl group, isopropylamino group, and an ethanone moiety, which contribute to its diverse biological interactions.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 225.27 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical for metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling and physiological responses.
  • Gene Expression Alteration : The compound may affect the expression of genes involved in cell growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of biofilm formation
Escherichia coliNot specifiedSynergistic effects with antibiotics
Pseudomonas aeruginosaNot specifiedActive against resistant strains

The compound has shown to be effective in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of the compound have been assessed in various cancer cell lines. Studies indicate that it exhibits significant antiproliferative properties.

Cell Line IC50 (μM) Effect
HUH7 (Hepatocellular Carcinoma)>60Non-cytotoxic
AKH12<20Significant reduction in cell viability

The compound has been reported to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Evaluation :
    A study investigated the antimicrobial efficacy of derivatives related to this compound, revealing that it significantly inhibited the growth of Staphylococcus aureus and demonstrated synergistic effects with existing antibiotics .
  • Cytotoxicity Assessment :
    Research on the cytotoxic properties indicated that this compound reduced cell viability in specific cancer lines without affecting normal cell lines, showcasing its potential as a selective therapeutic agent .

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